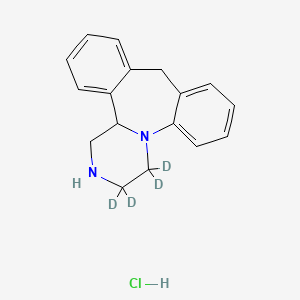
Mianserin EP impurity E-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mianserin EP impurity E-d4 (hydrochloride) is a deuterium-labeled version of Mianserin EP impurity E hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mianserin EP impurity E-d4 (hydrochloride) involves the incorporation of deuterium into the molecular structure of Mianserin EP impurity E hydrochloride. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Mianserin EP impurity E-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and consistency of the product. The final compound is then subjected to rigorous quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Mianserin EP impurity E-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the original compound .
Scientific Research Applications
Mianserin EP impurity E-d4 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mechanism of Action
The mechanism of action of Mianserin EP impurity E-d4 (hydrochloride) is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their stability and reactivity. This can lead to changes in the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its behavior in biological systems .
Comparison with Similar Compounds
Mianserin EP impurity E-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mianserin EP impurity E hydrochloride: The non-deuterated version of the compound.
Mianserin EP impurity D: Another impurity of Mianserin with a different molecular structure.
Mianserin impurity B: A related compound used in similar research applications .
The uniqueness of Mianserin EP impurity E-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C17H19ClN2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H/i9D2,10D2; |
InChI Key |
KVJGBZBVKLKGRN-PQDNHERISA-N |
Isomeric SMILES |
[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















